2-{2-[3-(benzyloxy)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone
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Overview
Description
The molecule "2-{2-[3-(benzyloxy)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone" is a complex organic compound that likely exhibits a range of biological and chemical properties due to its structural components. Its synthesis and analysis would be of interest in fields such as medicinal chemistry and materials science.
Synthesis Analysis
Synthetic routes for related compounds, such as phthalazinone derivatives, often involve multistep reactions including acylation, cyclization, and substitution reactions. For example, the synthesis of benzoxazinone derivatives involves the reaction of acyl chloride derivatives with anthranilic acid, followed by cyclization with cyanuric chloride (Shariat & Abdollahi, 2004). Such methods could potentially be adapted for the synthesis of the target compound, with specific steps tailored to introduce the azetidinyl and benzyloxy groups.
Molecular Structure Analysis
The molecular structure of phthalazinone derivatives, and by extension, our compound of interest, can be elucidated through techniques like X-ray crystallography and NMR spectroscopy. For instance, X-ray crystallographic analysis has been used to confirm the structure of azetidin-2-one derivatives (Sharma, Venugopalan, & Bhaduri, 2003). These techniques would be vital in determining the stereochemistry and conformational details of the molecule.
Chemical Reactions and Properties
Phthalazinone derivatives participate in various chemical reactions, such as Mannich reactions, which lead to the synthesis of biologically active molecules (Bedair, Lamphon, & Ghazal, 1987). The functional groups present in the target molecule suggest it could undergo reactions typical of azetidines, such as ring expansion or nucleophilic substitution, and those typical of phthalazinones, like N-alkylation or hydrolysis.
Physical Properties Analysis
The physical properties, including melting point, boiling point, and solubility, can be inferred from similar compounds. For instance, polybenzimidazoles containing phthalazinone moieties exhibit high thermal stability and solubility in polar organic solvents, suggesting similar properties might be expected for our compound (Liu et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2-[2-oxo-2-(3-phenylmethoxyazetidin-1-yl)ethyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-18-9-5-6-10-19(18)21(26)24(22-15)13-20(25)23-11-17(12-23)27-14-16-7-3-2-4-8-16/h2-10,17H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMUFCHMWUQRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N3CC(C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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